4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol
CAS No.:
Cat. No.: VC16223933
Molecular Formula: C24H44O21
Molecular Weight: 668.6 g/mol
* For research use only. Not for human or veterinary use.
![4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol -](/images/structure/VC16223933.png)
Specification
Molecular Formula | C24H44O21 |
---|---|
Molecular Weight | 668.6 g/mol |
IUPAC Name | 4-[5-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol |
Standard InChI | InChI=1S/C24H44O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h6-39H,1-5H2 |
Standard InChI Key | LUAHEUHBAZYUOI-UHFFFAOYSA-N |
Canonical SMILES | C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(CO)O)O)CO)CO)O)O)O)O |
Introduction
General Characteristics of Similar Compounds
Compounds with similar structures, such as 4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal, are known to be complex carbohydrates with multiple hydroxyl groups and glycosidic linkages . These compounds often have high molecular weights due to their complex structures.
Synonyms and Identifiers
-
Synonyms: These compounds may have multiple names based on their structure and composition.
-
Identifiers: They are often identified by specific codes like PubChem CID, CAS numbers, and HMDB IDs.
Synthesis
The synthesis of complex carbohydrates typically involves glycosylation reactions, where sugar units are linked together through glycosidic bonds.
Biological Activity
These compounds can exhibit various biological activities, such as serving as energy sources or playing roles in cell signaling.
Data Tables
Given the lack of specific data on the compound 4-[5-[3,4-Dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol, we can create a hypothetical table based on similar compounds:
Property | Value |
---|---|
Molecular Formula | CHO (approximate) |
Molecular Weight | > 500 g/mol (typical for complex carbohydrates) |
Synonyms | Various based on structure |
Identifiers | PubChem CID, CAS, HMDB ID |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume